molecular formula C10H8N2O2S B15235647 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid

Katalognummer: B15235647
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: VWKOPIPDSFTIOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-B]pyridines, which are known for their diverse pharmacological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid typically involves the construction of the thiazole ring followed by its annulation to the pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol . Substitution reactions could introduce various functional groups, such as halides or amines .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is unique due to its specific combination of a cyclopropyl group, thiazole ring, and pyridine ring.

Eigenschaften

Molekularformel

C10H8N2O2S

Molekulargewicht

220.25 g/mol

IUPAC-Name

2-cyclopropyl-[1,3]thiazolo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c13-10(14)6-3-4-7-8(11-6)12-9(15-7)5-1-2-5/h3-5H,1-2H2,(H,13,14)

InChI-Schlüssel

VWKOPIPDSFTIOW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=C(S2)C=CC(=N3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.